4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline is a complex organic compound that features a quinoline core linked to an azetidine ring, which is further substituted with a cyclopropylbenzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction could produce fully saturated quinoline derivatives.
Scientific Research Applications
4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein binding.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Azetidinones: These compounds share the azetidine ring structure and have similar biological activities.
Benzimidazoles: These compounds share the benzimidazole moiety and are known for their pharmacological properties.
Quinolines: These compounds share the quinoline core and are widely used in medicinal chemistry.
Uniqueness
4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline is unique due to its combination of these three structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-2-6-20-19(5-1)17(11-12-24-20)13-26-14-18(15-26)27-22-8-4-3-7-21(22)25-23(27)16-9-10-16/h1-8,11-12,16,18H,9-10,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHNTRNZVJIEBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)CC5=CC=NC6=CC=CC=C56 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.